

The Discovery and Synthesis of NS19504: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NS19504, chemically identified as 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, is a novel small-molecule positive modulator of the large-conductance Ca2+-activated potassium (BK) channels.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of NS19504. It details the experimental methodologies employed to identify and validate its activity, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery of NS19504

NS19504 was identified through a high-throughput screening (HTS) campaign utilizing a fluorometric imaging plate reader (FLIPR)-based assay designed to detect activators of BK channels.[1][2] The primary screening led to the identification of this novel chemical scaffold, which was subsequently subjected to rigorous validation and characterization to establish its pharmacological profile.

Synthesis of NS19504

While a detailed, step-by-step synthesis protocol for NS19504 is not extensively published in the available scientific literature, its chemical structure, 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, suggests a plausible synthetic route based on established methods for the synthesis



of 2-aminothiazole derivatives. A general approach would likely involve the reaction of a substituted α -haloketone with thiourea.

Proposed Synthetic Pathway:

A potential synthesis could involve the following conceptual steps:

- Halogenation of a suitable ketone: Starting with 1-(4-bromophenyl)propan-2-one, an α -bromination reaction would yield 1-bromo-1-(4-bromophenyl)propan-2-one.
- Hantzsch Thiazole Synthesis: The resulting α -haloketone would then be condensed with thiourea in a cyclization reaction to form the 2-aminothiazole ring, yielding NS19504.

Further purification would likely be achieved through techniques such as recrystallization or column chromatography to yield the final product with high purity.

Pharmacological Characterization

The pharmacological activity of NS19504 as a BK channel activator has been extensively characterized through a series of in vitro and ex vivo experiments.

In Vitro Electrophysiology

The primary validation of NS19504's activity was conducted using electrophysiological techniques on human embryonic kidney 293 (HEK293) cells stably expressing human BK channels (hBK).[1][2]

Table 1: Electrophysiological Characterization of NS19504

Parameter	Value	Experimental System	Reference
EC50	11.0 ± 1.4 μM	FLIPR-based assay	[1][2]
Voltage Activation Shift	-60 mV (at 10 μM)	Whole-cell patch- clamp (hBK/HEK293)	[1][2]
Activation Threshold	~0.3 μM	Whole-cell patch- clamp (hBK/HEK293)	[1]



Ex Vivo Functional Assays

The physiological effects of NS19504 were investigated in isolated guinea pig urinary bladder strips to assess its impact on smooth muscle contractility.[2]

Table 2: Functional Effects of NS19504 on Guinea Pig Bladder Strips

Condition	Effect of NS19504 (1 μM)	Blocker	Reference
Spontaneous Phasic Contractions	Reduction	Effect inhibited by Iberiotoxin	[2]
Nerve-Evoked Contractions	Modest inhibition	-	[2]
High K+-Induced Contractions	No effect	-	[2]

Selectivity Profile

NS19504 exhibits a favorable selectivity profile, having been tested against a panel of other receptors and ion channels. At a concentration of 10 μ M, it showed some inhibitory activity at the σ 1 receptor and the dopamine and norepinephrine transporters.[4] It had no significant effect on Nav, Cav, SK, and IK channels.

Experimental Protocols High-Throughput Screening (FLIPR)

- Objective: To identify activators of BK channels from a compound library.
- Methodology: A thallium-based fluorescence assay was used. Cells expressing BK channels
 were loaded with a thallium-sensitive fluorescent dye. Activation of BK channels leads to an
 influx of thallium, resulting in an increase in fluorescence, which is detected by the FLIPR
 instrument.

Electrophysiology (Patch-Clamp)

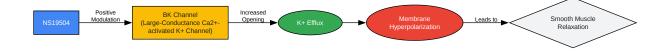


- Objective: To characterize the electrophysiological effects of NS19504 on BK channels.
- Cell Line: HEK293 cells stably expressing the human BK channel α-subunit.[1]
- Configurations: Whole-cell and inside-out patch-clamp techniques were employed.[1]
- Solutions:
 - Extracellular Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).[1]
 - Intracellular Solution (in mM): 154 KCl, 10 HEPES, 10 EGTA, with MgCl2 and CaCl2 to achieve free concentrations of 1 mM Mg2+ and 0.03 μM (whole-cell) or 0.3 μM (inside-out) Ca2+ (pH 7.2 with KOH).[1]
- Voltage Protocols: Voltage ramps and step protocols were used to measure current-voltage relationships and channel activation kinetics.[1]

Isolated Bladder Strip Assay

- Objective: To assess the functional effect of NS19504 on smooth muscle contractility.
- Tissue: Urinary bladder strips from guinea pigs.
- Methodology: Bladder strips were mounted in organ baths containing physiological salt solution. Spontaneous and evoked contractions were recorded isometrically. NS19504 and other pharmacological agents were added to the bath to assess their effects on contractility.

Visualizations Signaling Pathway of NS19504 Action

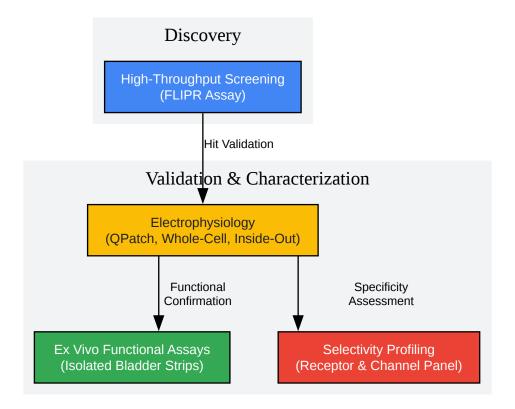


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Caption: Mechanism of action of NS19504 on smooth muscle cells.

Experimental Workflow for NS19504 Characterization



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Caption: Workflow for the discovery and validation of NS19504.

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